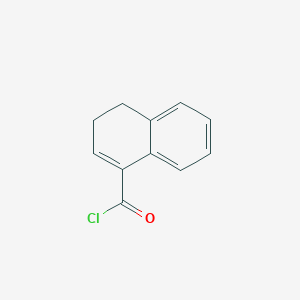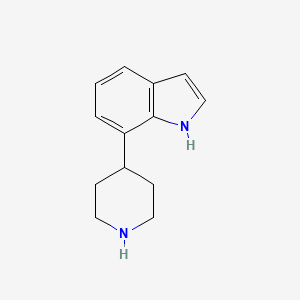
6-(Tert-butyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives. This compound features a naphthalene ring substituted with a tert-butyl group at the 6th position and an amine group at the 2nd position. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)naphthalen-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-tert-butylnaphthalene with an amine source under suitable conditions. For example, the reaction can be carried out using phosphorus trichloride (PCl3) as a catalyst to facilitate the conversion of tert-butyl esters into amides . This method is efficient and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production processes.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
6-(Tert-butyl)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-amine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
6-(Tert-butyl)naphthalene:
Uniqueness
6-(Tert-butyl)naphthalen-2-amine is unique due to the presence of both the tert-butyl group and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
6-tert-butylnaphthalen-2-amine |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9H,15H2,1-3H3 |
InChI Key |
CKGCNAUSTUEXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)
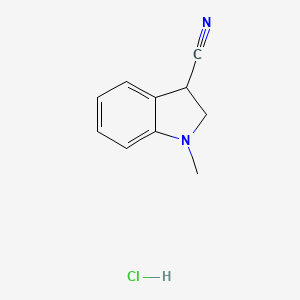
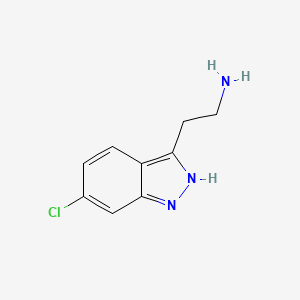
![4-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B11901357.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)
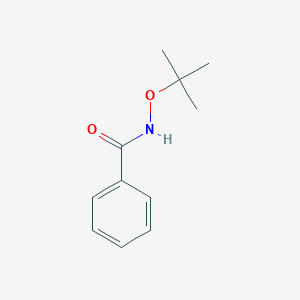
![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)

